4-Bromo-1-butanol is an organic compound with the molecular formula C₄H₉BrO and a molecular weight of approximately 153.02 g/mol. This compound features a bromine atom attached to the fourth carbon of a butanol chain, making it a primary alcohol. Its structural formula can be represented as Br(CH₂)₄OH, indicating the presence of both a hydroxyl group (-OH) and a bromine atom on the butane backbone. 4-Bromo-1-butanol appears as a colorless to yellow liquid that is hygroscopic and sensitive to light and moisture .
4-Bromo-1-butanol is considered a harmful substance []. Safety data sheets (SDS) from chemical suppliers indicate that it can cause irritation to skin and eyes upon contact and may be harmful if swallowed [, ]. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following the guidelines outlined in the SDS [, ].
4-Bromo-1-butanol's primary application in scientific research lies in its ability to act as a reactant for the synthesis of tetrasubstituted alkenes. This is achieved through a two-step process involving cross-electrophile coupling and tandem metallacycle formation [].
The specific details of the reaction mechanism and reaction conditions involved in this process can vary depending on the chosen catalysts and desired product structure. However, the essential role of 4-Bromo-1-butanol as a versatile building block for the synthesis of complex alkenes remains consistent [].
While the primary application of 4-Bromo-1-butanol lies in the synthesis of alkenes, ongoing research continues to explore its potential utility in other areas of scientific research. These include:
Several methods exist for synthesizing 4-Bromo-1-butanol:
These methods vary in complexity and yield, with bromination being the most commonly employed technique due to its simplicity and efficiency.
4-Bromo-1-butanol has several applications in organic synthesis:
Several compounds share structural similarities with 4-Bromo-1-butanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromobutane | C₄H₉Br | Bromine at the first carbon; no hydroxyl group. |
| 2-Bromobutane | C₄H₉Br | Bromine at the second carbon; different reactivity profile. |
| 3-Bromobutan-1-ol | C₄H₉BrO | Hydroxyl group at the first carbon; different stereochemistry. |
| Butanol | C₄H₁₀O | No halogen; serves as a comparison for alcohol properties. |
4-Bromo-1-butanol is unique due to its combination of both bromine and hydroxyl functionalities on a butane chain, allowing for versatile chemical reactivity not found in simpler alcohols or bromoalkanes. This dual functionality enhances its utility as an intermediate in organic synthesis while also potentially imparting specific biological activities that warrant further investigation.
4-Bromo-1-butanol is a versatile chemical compound with significant applications in organic synthesis, particularly as a building block for pharmaceutical intermediates and specialty chemicals [1]. The most widely employed method for synthesizing 4-bromo-1-butanol involves azeotropic distillation using hydrobromic acid (hydrogen bromide) [4]. This approach utilizes butane-1,4-diol as the primary starting material, which undergoes reaction with concentrated hydrobromic acid under specific conditions [1].
The standard azeotropic distillation procedure involves treating butane-1,4-diol with 47% hydrobromic acid solution, resulting in a typical yield of approximately 65% [1] [5]. This reaction proceeds through a nucleophilic substitution mechanism where the bromide ion replaces one of the hydroxyl groups of butane-1,4-diol [4]. The reaction can be represented as follows:
HOCH₂CH₂CH₂CH₂OH + HBr → BrCH₂CH₂CH₂CH₂OH + H₂O
The azeotropic distillation process facilitates the removal of water formed during the reaction, driving the equilibrium toward product formation [9]. This approach is particularly advantageous for industrial-scale production due to its relatively straightforward setup and moderate to good yields [4].
The efficiency of the azeotropic distillation process depends on several critical parameters that must be carefully controlled:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 100-120°C | Higher temperatures increase reaction rate but may lead to side products |
| HBr Concentration | 45-48% | Higher concentration improves conversion rate |
| Reaction Time | 3-5 hours | Extended time improves yield up to a plateau |
| Molar Ratio (HBr:diol) | 1.2-1.5:1 | Excess HBr drives reaction completion |
| Distillation Rate | 1-2 mL/min | Controls water removal efficiency |
The reaction is typically conducted in a round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap to collect the water-hydrobromic acid azeotrope [1] [9]. The temperature is maintained between 100-120°C to ensure efficient reaction kinetics while minimizing side reactions [4].
A modified approach involves the use of a catalyst such as sulfuric acid in small quantities (1-2% by weight) to enhance the reaction rate and selectivity [9]. This modification can increase the yield to approximately 70-75% under optimized conditions [4].
An alternative synthetic route to 4-bromo-1-butanol involves the catalytic bromination of tetrahydrofuran (THF) derivatives [3]. This approach offers several advantages, including milder reaction conditions and potentially higher selectivity compared to the azeotropic distillation method [7].
The catalytic bromination of tetrahydrofuran typically proceeds through a ring-opening reaction, where the cyclic ether undergoes cleavage in the presence of a brominating agent and a suitable catalyst . This transformation can be achieved through several catalytic systems:
Palladium catalysts have shown significant efficacy in the bromination of tetrahydrofuran to produce 4-bromo-1-butanol [21]. The reaction typically employs palladium(II) complexes such as palladium(II) chloride or palladium(II) acetate in conjunction with phosphine ligands [21] [24]. The general reaction scheme involves:
C₄H₈O (tetrahydrofuran) + Br₂ → BrC₄H₈OH (4-bromo-1-butanol)
The palladium catalyst facilitates the ring-opening of tetrahydrofuran by activating the carbon-oxygen bond, followed by bromide addition [21]. Various ligands can be employed to enhance the catalytic activity and selectivity, with bidentate phosphine ligands such as dppe-phos and dppb showing particularly promising results [21] [24].
Research findings indicate that palladium-catalyzed bromination can achieve yields of up to 70-85% under optimized conditions [24]. The reaction typically proceeds at moderate temperatures (40-60°C) in polar solvents such as dimethylformamide or acetonitrile [21].
Ruthenium complexes represent another effective catalytic system for the bromination of tetrahydrofuran derivatives [14]. The ruthenium-catalyzed process often employs [{Ru(p-cymene)Cl₂}₂] as the catalyst precursor along with tetrabutylammonium tribromide as the brominating agent [14].
This approach offers selective bromination with good functional group tolerance [14]. The reaction typically proceeds through coordination of the tetrahydrofuran oxygen to the ruthenium center, followed by ring-opening and bromide incorporation [14]. Yields of 60-75% have been reported for this methodology under optimized conditions [14].
| Catalytic System | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Advantages |
|---|---|---|---|---|
| Palladium/Phosphine | 70-85 | 40-60 | 2-6 | High selectivity, mild conditions |
| Ruthenium/Tribromide | 60-75 | 65-80 | 3-8 | Good functional group tolerance |
| Lewis Acid/Bromine | 55-70 | 0-25 | 1-4 | Fast reaction, inexpensive catalysts |
The choice of catalytic system depends on factors such as desired selectivity, scale of production, and economic considerations [21] [24]. For industrial applications, the palladium-catalyzed approach often represents an optimal balance between yield, selectivity, and operational simplicity [24].
Industrial-scale production of 4-bromo-1-butanol requires careful optimization of reaction parameters to maximize yield, minimize waste, and ensure cost-effectiveness [4]. Both the azeotropic distillation and catalytic bromination approaches can be adapted for large-scale manufacturing, with specific considerations for each method [18].
Temperature control is critical for industrial production of 4-bromo-1-butanol [4]. For azeotropic distillation processes, maintaining the reaction mixture at 100-120°C ensures efficient conversion while minimizing side reactions [9]. In contrast, catalytic bromination processes typically operate at lower temperatures (40-80°C) depending on the specific catalyst system employed [21].
Pressure parameters also significantly impact reaction efficiency [18]. While most laboratory-scale syntheses are conducted at atmospheric pressure, industrial processes may benefit from slight positive pressure (1.1-1.5 bar) to increase the boiling point of the reaction mixture and enhance reaction rates [18]. For certain catalytic systems, particularly those involving volatile brominating agents, reduced pressure distillation (2-5 mmHg) during purification stages helps minimize thermal decomposition of the product [19].
The choice of solvent plays a crucial role in industrial production efficiency [18]. For azeotropic distillation approaches, the reaction is typically conducted without additional solvents, using excess hydrobromic acid as both reagent and reaction medium [9]. In catalytic bromination processes, polar aprotic solvents such as dimethylformamide, dimethylacetamide, or tetrahydrofuran are commonly employed [21] [30].
Industrial processes often incorporate solvent recycling systems to minimize waste and reduce operational costs [18]. Recovery rates of 85-95% can be achieved for most solvents through appropriate distillation and purification protocols [18].
For catalytic bromination processes, optimizing catalyst loading is essential for economic viability [28]. Industrial applications typically employ catalyst concentrations of 0.1-1.0 mol%, significantly lower than those used in laboratory-scale syntheses [28] [29]. Advanced catalyst recovery and recycling systems can further reduce costs, with palladium recovery rates exceeding 95% in well-designed processes [28].
The development of heterogeneous catalytic systems has also gained attention for industrial applications [29]. Supported palladium catalysts, such as palladium on carbon or palladium on alumina, offer simplified recovery and potential for continuous flow processes [29].
Industrial production requires careful attention to reaction engineering aspects [18]. Continuous flow processes offer several advantages over batch reactions, including improved heat transfer, better control of reaction parameters, and increased throughput [18]. For 4-bromo-1-butanol production, continuous flow reactors with residence times of 30-60 minutes have demonstrated comparable or superior yields to batch processes while reducing energy consumption by 15-25% [18].
Heat management represents another critical consideration [18]. Exothermic reaction profiles, particularly in bromination processes, necessitate efficient cooling systems to maintain temperature control [18]. Industrial reactors typically incorporate jacketed vessels or internal cooling coils to manage heat evolution during the reaction [18].
The purification of 4-bromo-1-butanol presents several challenges due to the potential formation of side products and the sensitivity of the compound to moisture and light [1] [5]. Effective purification strategies are essential to obtain high-purity product suitable for downstream applications [19].
Fractional distillation represents the most common purification method for 4-bromo-1-butanol on both laboratory and industrial scales [19]. The compound has a boiling point of 56-58°C at 2 mmHg (reduced pressure), allowing for effective separation from most impurities [12] [19].
For industrial-scale purification, vacuum distillation is typically employed to minimize thermal decomposition [19]. Operating parameters generally include:
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Pressure | 2-5 mmHg | Reduces boiling point to minimize decomposition |
| Column Theoretical Plates | 15-20 | Enhances separation efficiency |
| Reflux Ratio | 3-5:1 | Improves purity at expense of throughput |
| Distillation Temperature | 56-58°C (at 2 mmHg) | Optimal collection range for product |
The distillation process typically yields 4-bromo-1-butanol with purity exceeding 95% [19]. Higher purities (>99%) can be achieved through multiple distillation passes, though at the expense of overall yield [19].
For applications requiring exceptionally high purity, chromatographic techniques offer superior separation capabilities [23]. Column chromatography using silica gel as the stationary phase and hexane/ethyl acetate mixtures (typically 9:1 to 4:1 v/v) as the mobile phase can effectively separate 4-bromo-1-butanol from structurally similar impurities [23] [25].
High-performance liquid chromatography (HPLC) provides another effective purification option, particularly for analytical purposes or small-scale high-purity preparations [23]. Reverse-phase HPLC methods using C18 columns and acetonitrile/water mobile phases have demonstrated excellent separation of 4-bromo-1-butanol from related compounds [23].
Chemical purification methods can complement physical separation techniques [16]. Treatment of crude 4-bromo-1-butanol with anhydrous sodium sulfate or magnesium sulfate removes residual water, while activated carbon treatment can adsorb colored impurities [16].
For removing acidic impurities, washing with dilute sodium bicarbonate solution (5-10% w/v) followed by water extraction has proven effective [16]. This approach neutralizes residual hydrobromic acid and other acidic by-products that may contaminate the crude product [16].
Several strategies can be employed to maximize the overall yield of 4-bromo-1-butanol production:
Reaction Parameter Optimization: Fine-tuning reaction temperature, time, and reagent ratios based on statistical design of experiments can increase conversion rates by 10-15% [4] [9].
Continuous Extraction: Implementing continuous liquid-liquid extraction during the reaction can remove the product as it forms, driving the equilibrium toward completion and potentially increasing yields by 5-10% [18].
Catalyst Modification: For catalytic bromination approaches, modifying catalyst ligands or support materials can enhance selectivity and reduce side product formation [21] [24].
Process Integration: Integrating reaction and purification steps in a continuous process minimizes handling losses and exposure to degradation conditions [18].
Crystallization Techniques: For certain derivatives or protected forms of 4-bromo-1-butanol, crystallization can provide both purification and yield improvements [25].
The bromination of 4-bromo-1-butanol exemplifies the fundamental principles governing nucleophilic substitution reactions in organic chemistry. The compound exhibits dual functionality, containing both a bromine atom susceptible to nucleophilic attack and a hydroxyl group that can participate in various reaction pathways [2].
The SN2 mechanism dominates when 4-bromo-1-butanol undergoes nucleophilic substitution at the primary carbon bearing the bromine atom. This mechanism proceeds through a concerted backside attack by the nucleophile, resulting in complete inversion of stereochemistry at the reaction center [3] [4]. The rate law for this pathway follows second-order kinetics: Rate = k[4-bromo-1-butanol][nucleophile], indicating that both the substrate and nucleophile concentrations directly influence the reaction rate [5].
Experimental evidence demonstrates that primary alkyl bromides like 4-bromo-1-butanol exhibit activation energies typically ranging from 20-25 kcal/mol for SN2 reactions with common nucleophiles such as iodide or hydroxide ions [6] [2]. The reaction proceeds with minimal steric hindrance due to the primary nature of the carbon center, allowing efficient nucleophilic approach and transition state formation.
Intramolecular cyclization represents a particularly significant pathway for 4-bromo-1-butanol, where the terminal hydroxyl group acts as an internal nucleophile attacking the carbon bearing the bromine substituent [7] [8]. This reaction follows an SN2 mechanism but proceeds intramolecularly to form tetrahydrofuran as the primary product. The process exhibits enhanced reaction rates compared to intermolecular reactions due to the entropic advantage of intramolecular bond formation, with rate constants typically 10³-10⁵ times larger than corresponding intermolecular processes [9] [10].
The thermodynamic favorability of this cyclization arises from the relief of conformational strain and the formation of a stable five-membered ring system. Baldwin's rules predict that this 5-exo-tet cyclization is geometrically favored, contributing to the high selectivity observed for tetrahydrofuran formation over other potential products [11] [12].
Solvent effects play crucial roles in determining the predominant reaction pathway. Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile enhance SN2 reactivity by stabilizing the nucleophile without extensively solvating it, thereby maintaining its nucleophilic strength [13] [14]. Conversely, polar protic solvents can facilitate competing elimination reactions or promote SN1-like mechanisms under specific conditions [15] [16].
Acid catalysts fundamentally alter the reactivity profile of cyclic ethers derived from 4-bromo-1-butanol by converting poor leaving groups into excellent ones through protonation mechanisms [17] [18]. The effectiveness of acid catalysis depends on both the acid strength and the specific structural features of the substrate.
Brønsted acid catalysis operates through initial protonation of the ether oxygen, creating an oxonium ion intermediate that significantly enhances the electrophilicity of the adjacent carbon atoms [19] [20]. For tetrahydrofuran ring-opening, this protonation step typically exhibits an activation barrier of 8-12 kcal/mol, substantially lower than the uncatalyzed process which requires 35-40 kcal/mol [14] [12].
The regioselectivity of acid-catalyzed ring-opening follows Markovnikov-type addition patterns, where nucleophilic attack preferentially occurs at the more substituted carbon center when asymmetric substituents are present [17] [14]. This selectivity arises from the greater carbocationic character developed at more substituted positions, leading to enhanced stabilization of the transition state through hyperconjugation and inductive effects.
Lewis acid catalysts such as aluminum trichloride, boron trifluoride, or zinc chloride operate through coordination to the ether oxygen rather than protonation [19] [21]. This coordination similarly activates the carbon-oxygen bonds toward nucleophilic attack while providing different selectivity patterns compared to Brønsted acids. Lewis acids typically exhibit higher catalytic efficiency at lower temperatures, with optimal activity observed between 0-50°C depending on the specific catalyst and substrate combination [22] [23].
The mechanism of Lewis acid activation involves formation of a coordination complex between the metal center and the ether oxygen lone pairs, followed by nucleophilic attack at the activated carbon center [21] [24]. Energy decomposition analysis reveals that the dominant interaction involves donor-acceptor orbital mixing between the nucleophile and the Lewis acid-activated substrate, accounting for 70-80% of the total stabilization energy in the transition state [25] [24].
Catalyst regeneration occurs through displacement of the ring-opened product by fresh substrate molecules or through hydrolysis in aqueous systems. The catalytic cycle typically involves three distinct steps: substrate coordination, nucleophilic attack and ring-opening, and product release with catalyst regeneration [22] [26].
The bromination of tetrahydrofuran, the primary cyclization product of 4-bromo-1-butanol, follows complex kinetic patterns that depend significantly on reaction conditions, bromine source, and the presence of radical initiators [27] [28].
Radical chain mechanisms dominate tetrahydrofuran bromination under thermal or photochemical conditions. The initiation step involves homolytic cleavage of bromine molecules to generate bromine radicals, requiring activation energies of approximately 46 kcal/mol for the Br-Br bond dissociation [29] [30]. The propagation sequence proceeds through hydrogen atom abstraction by bromine radicals, followed by rapid bromine molecule addition to the resulting carbon-centered radicals.
Rate constants for hydrogen abstraction from tetrahydrofuran by bromine atoms exhibit strong temperature dependence, following the Arrhenius equation with activation energies of 15.2 ± 1.5 kcal/mol [25] [28]. The pre-exponential factor of 10^8.3 M^-1s^-1 indicates a relatively tight transition state with significant entropic constraints [31].
The selectivity profile for tetrahydrofuran bromination demonstrates remarkable regioselectivity, with the α-position (adjacent to oxygen) being preferentially attacked due to the radical-stabilizing effect of the adjacent heteroatom [32] [33]. The α-hydrogen abstraction exhibits rate constants approximately 50-100 times larger than abstraction from β-positions, reflecting the 3-4 kcal/mol stabilization provided by the oxygen atom [32] [28].
Competing pathways include ring-opening reactions when strong acids or Lewis acids are present, leading to formation of linear brominated alcohols rather than cyclic brominated ethers [27] [10]. The branching ratio between ring-retention and ring-opening pathways depends critically on the acid concentration and strength, with stronger acids favoring ring-opening processes.
Kinetic isotope effects provide mechanistic insights into the rate-determining steps. Primary kinetic isotope effects (kH/kD) of 3.2-4.1 for deuterated tetrahydrofuran confirm that carbon-hydrogen bond breaking constitutes the rate-limiting step in the bromination sequence [28] [34]. Secondary isotope effects at β-positions are minimal (kH/kD ≈ 1.1), indicating minimal hyperconjugative stabilization in the transition state.
Pressure dependence studies reveal negligible effects below 10 atmospheres, confirming that the bromination proceeds through a bimolecular elementary step rather than a pre-equilibrium association mechanism [35] [22]. At higher pressures, small positive deviations from second-order behavior suggest weak pre-association between bromine molecules and the ether substrate.
The formation of byproducts in 4-bromo-1-butanol reactions significantly impacts overall reaction efficiency and product purity. Understanding these competing pathways enables optimization of reaction conditions to maximize desired product formation while minimizing unwanted side reactions [36] [37].
Elimination reactions represent the most significant competing pathway, particularly under basic conditions or elevated temperatures. The presence of both bromine and hydroxyl functional groups creates multiple sites for elimination reactions, leading to formation of unsaturated compounds [38] [39]. β-Elimination from the bromine-bearing carbon produces 3-buten-1-ol, while α-elimination from the hydroxyl-bearing carbon yields 4-bromo-1-butene. These elimination products typically account for 5-15% of the total product mixture under standard reaction conditions [40] [41].
Rearrangement products arise primarily through carbocation intermediates formed under acidic conditions or during SN1-type mechanisms [15] [37]. The linear structure of 4-bromo-1-butanol minimizes rearrangement potential compared to more highly substituted analogs, but hydride shifts and alkyl migrations can still occur, leading to constitutional isomers with altered carbon frameworks. These rearrangements typically contribute 2-8% of the product mixture and become more significant at elevated temperatures or in the presence of strong acids [40] [42].
Dimerization and oligomerization processes occur through radical coupling mechanisms when reactions are conducted under radical-generating conditions [36] [43]. The formation of carbon-carbon bonds between two 4-bromo-1-butanol molecules or derived radicals produces higher molecular weight products that complicate purification procedures. These processes are typically minor (1-5% yield) but can become significant in concentrated solutions or when radical initiators are present [29] [43].
Oxidation byproducts form through competing oxidation of the primary alcohol functionality to aldehyde or carboxylic acid products [36] [44]. The presence of bromine or other oxidizing species can facilitate these transformations, particularly under acidic conditions where the alcohol group becomes more susceptible to oxidation. Preventing oxidation requires careful exclusion of oxygen and the use of reducing atmospheres during reactions [37] [45].
Selectivity optimization strategies focus on controlling reaction conditions to favor the desired transformation while suppressing competing pathways [36] [39]. Temperature control proves particularly critical, as lower temperatures generally favor substitution over elimination while minimizing rearrangement processes. The use of polar aprotic solvents enhances SN2 selectivity while discouraging elimination reactions that are favored in polar protic media [13] [39].
Mechanistic competition between different reaction pathways can be quantitatively analyzed through relative rate studies and competitive experiments [43] [46]. The selectivity between substitution and elimination follows predictable patterns based on nucleophile basicity, with weaker bases favoring substitution and stronger bases promoting elimination. For 4-bromo-1-butanol, the use of moderate nucleophiles such as acetate or thiocyanate provides optimal selectivity for substitution products while minimizing elimination byproducts [37] [39].
Flammable;Irritant